(+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol
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Overview
Description
(+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol typically involves the trifluoromethylation of cyclopropyl intermediates. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The exact methods can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different cyclopropyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to various substituted phenol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenol derivatives.
Scientific Research Applications
(+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: A simpler analog with a trifluoromethyl group directly attached to the phenol ring.
4-hydroxybenzotrifluoride: Another related compound with similar structural features.
Uniqueness
(+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol is unique due to the presence of the cyclopropyl ring, which imparts additional steric and electronic properties. This makes it distinct from simpler trifluoromethylated phenols and can lead to different reactivity and applications.
Properties
IUPAC Name |
4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9,14H,5H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGNOWXNNXPDY-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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